2-Iodobenzoic acid

Organic synthesis Acid-base equilibria Reagent selection

2-Iodobenzoic acid is the sole commercial precursor to IBX and Dess-Martin periodinane (DMP)—oxidation with Oxone® or KBrO₃ affords IBX in >90% yield. Its unique ortho-iodine-carboxylate geometry forms the benziodoxole ring system; no other iodobenzoic acid isomer can substitute. It enables temperature-switchable regioselective coupling (isocoumarin at 100°C, phthalide at 25°C) and directs Pd-catalyzed C–H activation, which simple iodobenzene cannot. Resistant to renal glycine conjugation, it is preferred for radiolabeling (I-125/I-131) when prolonged circulation is needed. Available in ≥98% purity from research to bulk scales.

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 1321-07-9
Cat. No. B7722350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzoic acid
CAS1321-07-9
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)I
InChIInChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
InChIKeyCJNZAXGUTKBIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzoic Acid (CAS 88-67-5): Ortho-Iodinated Benzoic Acid for Hypervalent Iodine Reagent Synthesis and Metal-Catalyzed Coupling Applications


2-Iodobenzoic acid (o-iodobenzoic acid) is a halogenated aromatic carboxylic acid characterized by an iodine substituent at the ortho position relative to the carboxyl group on the benzene ring . It serves as a critical precursor for hypervalent iodine reagents, including 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP) , and functions as a versatile electrophile in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings . The compound's ortho-carboxylate group imparts unique reactivity profiles compared to non-carboxylated aryl iodides and other halogenated benzoic acid analogs [1], establishing it as a specialized building block in pharmaceutical intermediate synthesis [2] and academic organic methodology development.

Why 2-Iodobenzoic Acid Cannot Be Replaced by 2-Bromobenzoic Acid, 3-Iodobenzoic Acid, or Iodobenzene in Critical Applications


Substitution of 2-iodobenzoic acid with a seemingly similar analog frequently leads to divergent reaction outcomes, product distributions, or pharmacokinetic behaviors. In palladium-catalyzed C–H arylation, replacement with iodobenzene—which lacks the ortho-carboxylate directing group—renders the transformation kinetically prohibitive [1]. In copper-catalyzed alkyne coupling, exchanging the iodo substituent for bromo (i.e., 2-bromobenzoic acid) switches the regiochemical outcome from isocoumarin to phthalide products [2]. Furthermore, 3-iodobenzoic acid and 4-iodobenzoic acid isomers exhibit profoundly different thermodynamic properties (e.g., melting point differences exceeding 100 K) [3] and renal elimination pathways [4], precluding their interchangeability in pharmaceutical development or materials science. The specific combination of ortho-iodine reactivity and intramolecular hydrogen bonding [3] creates a distinct chemical entity that cannot be approximated by any single analog without compromising reaction efficiency, selectivity, or biological behavior.

Quantitative Comparator-Based Evidence for Selecting 2-Iodobenzoic Acid Over Closest Analogs


Acidity Profile (pKa) of Ortho-Halogenated Benzoic Acids: 2-Iodobenzoic Acid Versus 2-Bromo and 2-Chloro Analogs

The acidity of ortho-halogenated benzoic acids follows the trend Br ≈ I > Cl >> F, with 2-iodobenzoic acid exhibiting a pKa of 2.86 in aqueous solution at 25 °C [1]. This value is nearly identical to 2-bromobenzoic acid (pKa 2.85) [1] and significantly lower than 2-chlorobenzoic acid (pKa 2.94) [1] and 2-fluorobenzoic acid (pKa 3.27) [1]. The enhanced acidity relative to the meta- and para-isomers (3-iodobenzoic acid pKa 3.85; 4-iodobenzoic acid pKa not determined under identical conditions) [1] is attributed to a combination of steric effects that force the carboxylate out of planarity and polar inductive effects from the ortho-iodine substituent [2].

Organic synthesis Acid-base equilibria Reagent selection

Thermodynamic Stability and Phase Behavior: 2-Iodobenzoic Acid Versus 3-Iodo and 4-Iodo Positional Isomers

The three positional isomers of iodobenzoic acid exhibit vastly different thermodynamic properties due to intramolecular hydrogen bonding in the ortho isomer [1]. The triple point temperature (melting point under equilibrium conditions) of 2-iodobenzoic acid is 435.02 ± 0.02 K (161.87 °C), which is 25.28 K lower than 3-iodobenzoic acid (460.30 ± 0.01 K) and 108.68 K lower than 4-iodobenzoic acid (543.70 ± 0.03 K) [1]. Correspondingly, the molar enthalpy of fusion for 2-iodobenzoic acid is 21.38 ± 0.19 kJ mol⁻¹, compared to 28.70 ± 0.21 kJ mol⁻¹ for 3-iodobenzoic acid and 35.24 ± 0.13 kJ mol⁻¹ for 4-iodobenzoic acid [1]. The standard molar enthalpy of sublimation at 298.15 K is 92.59 ± 0.20 kJ mol⁻¹ for 2-iodobenzoic acid, versus 96.38 ± 0.29 kJ mol⁻¹ for 3-iodobenzoic acid and 99.32 ± 0.36 kJ mol⁻¹ for 4-iodobenzoic acid [1].

Pharmaceutical formulation Process chemistry Thermal analysis

Palladium-Catalyzed C(sp³)–H Arylation Reactivity: 2-Iodobenzoic Acid Versus Iodobenzene

In palladium-catalyzed γ-C(sp³)–H arylation of secondary alkylamines, 2-iodobenzoic acid functions as an aryl transfer agent where the ortho-carboxylate group provides a critical directing and facilitating role [1]. Density functional theory (DFT) calculations reveal that using 2-iodobenzoic acid renders the arylation energetically favorable, whereas substituting with iodobenzene—a pristine aryl halide lacking the ortho-carboxylate—makes the reaction kinetically difficult [1]. Specifically, the o-carboxylate group facilitates the C(sp³)–C(sp²) bond reductive elimination from the Pd(IV) intermediate, a step that is rate-limiting when iodobenzene is employed [1]. The mechanistic study further demonstrates that decarboxylation occurs at the Pd(II) species rather than Pd(IV) [1], underscoring the unique electronic and steric contributions of the ortho-carboxylate-iodoaryl framework.

C–H activation Palladium catalysis DFT calculations

Renal Elimination and Metabolic Fate: 2-Iodobenzoate Versus 3-Iodobenzoate and 4-Iodobenzoate in Perfused Rat Kidney

In an ex vivo perfused rat kidney model, the three positional isomers of iodobenzoic acid (radiolabeled with ¹²⁵I) displayed markedly different renal elimination and metabolic profiles [1]. After administration of 2-iodobenzoate, the majority of radioactivity excreted in urine corresponded to the parent compound, with minimal metabolism [1]. In contrast, 3-iodobenzoate and 4-iodobenzoate were extensively metabolized in the kidney, with the major urinary fractions consisting of glycine conjugates (hippuric acid derivatives) rather than the parent acid [1]. This divergence indicates that the ortho-iodo substitution pattern significantly impedes renal glycine conjugation, presumably due to steric hindrance from the adjacent iodine atom preventing access to the active site of the conjugating enzyme(s).

Drug metabolism Pharmacokinetics ADME

Optimal Scientific and Industrial Deployment Scenarios for 2-Iodobenzoic Acid Based on Verified Differentiation


Synthesis of Hypervalent Iodine Oxidants (IBX and Dess–Martin Periodinane)

2-Iodobenzoic acid is the exclusive precursor for the commercial and laboratory-scale preparation of 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP) . Oxidation protocols using Oxone® or KBrO₃ achieve yields exceeding 90% for the conversion to IBX , with subsequent acetylation affording DMP. No other iodobenzoic acid isomer or halogenated benzoic acid can substitute for this transformation, as the ortho-iodine-carboxylate juxtaposition is essential for forming the pentavalent iodine benziodoxole ring system .

Regioselective Synthesis of Isocoumarins via Copper- or Palladium-Catalyzed Alkyne Coupling

2-Iodobenzoic acid undergoes regioselective coupling with terminal alkynes to afford isocoumarins (6-endo-dig cyclization) at 100 °C, whereas the bromo analog (2-bromobenzoic acid) under identical conditions yields phthalides (5-exo-dig) . The temperature-dependent selectivity (isocoumarin at 100 °C, phthalide at 25 °C) provides a unique handle for divergent synthesis that cannot be replicated with 3- or 4-iodobenzoic acid isomers .

Directed C–H Arylation in Complex Molecule Functionalization

The ortho-carboxylate group in 2-iodobenzoic acid enables palladium-catalyzed γ-C(sp³)–H arylation of alkylamines, a transformation that fails with iodobenzene due to the absence of the directing carboxylate . This reactivity profile positions 2-iodobenzoic acid as a strategic building block for late-stage diversification of amine-containing pharmaceutical candidates where precise C–C bond formation is required.

Radiopharmaceutical Probe Development Requiring Metabolic Stability

In preclinical models, 2-iodobenzoate exhibits minimal renal glycine conjugation compared to extensive metabolism of 3- and 4-iodobenzoate isomers . This metabolic resistance recommends 2-iodobenzoic acid as a scaffold for iodine-125 or iodine-131 radiolabeling when prolonged circulation of the parent compound is desirable, for instance in imaging or therapeutic radiopharmaceuticals.

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